molecular formula C32H23BrClN3O3 B3005584 6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 304446-74-0

6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Numéro de catalogue: B3005584
Numéro CAS: 304446-74-0
Poids moléculaire: 612.91
Clé InChI: IDBIMEHRDSAHTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H23BrClN3O3 and its molecular weight is 612.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C24H20BrClN2O2
  • Molecular Weight : 463.78 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : The compound exhibited significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be approximately 15 µM and 12 µM, respectively, indicating a moderate potency compared to standard chemotherapeutics like Doxorubicin (IC50 ~ 10 µM) .
  • Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed an increased percentage of apoptotic cells when treated with the compound, suggesting that it may activate intrinsic apoptotic pathways .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • COX Inhibition : Preliminary studies indicate that it acts as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). The IC50 for COX-2 inhibition was reported at 0.52 µM, demonstrating a potential for treating inflammatory conditions without the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • In Vivo Studies : In animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema, comparable to that observed with standard anti-inflammatory agents like Celecoxib .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains:

  • Bacterial Inhibition : The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum Inhibitory Concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
  • Mechanism : The antimicrobial action is believed to result from disruption of bacterial cell membrane integrity and inhibition of DNA synthesis .

Data Summary

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
Anticancer ActivityMCF-715 µM
Anticancer ActivityA54912 µM
COX-2 Inhibition-0.52 µM
Anti-inflammatoryPaw Edema ModelSignificant Reduction
Antimicrobial ActivityS. aureus32 µg/mL
Antimicrobial ActivityE. coli64 µg/mL

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds within the same structural class:

  • Study on Pyrazole Derivatives : A study involving pyrazole derivatives demonstrated that modifications similar to those in our target compound led to enhanced anticancer activity against various cell lines, suggesting that structural optimization could yield even more potent analogs .
  • Inflammation Models : Research focusing on inflammation models indicated that compounds with similar quinoline structures exhibited significant anti-inflammatory effects, supporting the hypothesis that our target compound may also be effective in clinical settings .

Propriétés

IUPAC Name

6-bromo-3-[2-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23BrClN3O3/c1-40-24-13-10-19(11-14-24)28-18-27(36-37(28)32(39)21-8-5-9-23(34)16-21)30-29(20-6-3-2-4-7-20)25-17-22(33)12-15-26(25)35-31(30)38/h2-17,28H,18H2,1H3,(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBIMEHRDSAHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC(=CC=C3)Cl)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.